4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid
CAS No.:
Cat. No.: VC15918819
Molecular Formula: C12H10ClN3O3
Molecular Weight: 279.68 g/mol
* For research use only. Not for human or veterinary use.
![4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid -](/images/structure/VC15918819.png)
Specification
Molecular Formula | C12H10ClN3O3 |
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Molecular Weight | 279.68 g/mol |
IUPAC Name | 4-amino-3-chloro-6-(6-methoxypyridin-3-yl)pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C12H10ClN3O3/c1-19-9-3-2-6(5-15-9)8-4-7(14)10(13)11(16-8)12(17)18/h2-5H,1H3,(H2,14,16)(H,17,18) |
Standard InChI Key | RUTPJWKFGZULOZ-UHFFFAOYSA-N |
Canonical SMILES | COC1=NC=C(C=C1)C2=NC(=C(C(=C2)N)Cl)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The systematic name 4-amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid delineates its bipyridine backbone, where two pyridine rings are connected at the 2- and 3'-positions. Key substituents include:
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Amino group (-NH₂) at position 4 of the first pyridine ring.
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Chloro group (-Cl) at position 5 of the same ring.
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Methoxy group (-OCH₃) at position 6' of the second pyridine ring.
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Carboxylic acid (-COOH) at position 6 of the second ring.
The IUPAC name reflects the regioselective placement of these groups, which influence the molecule’s polarity, hydrogen-bonding capacity, and π-π stacking interactions . X-ray crystallographic data from analogous bipyridines suggest a non-planar conformation due to steric hindrance between the methoxy and carboxylic acid groups, potentially stabilizing the molecule through intramolecular hydrogen bonds .
Synthesis and Reaction Pathways
Core Bipyridine Formation
The bipyridine scaffold is typically synthesized via cross-coupling reactions. A plausible route involves:
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Suzuki-Miyaura coupling between 3-bromo-5-chloropyridine and a boronic ester-functionalized pyridine precursor .
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Nucleophilic aromatic substitution to introduce the methoxy group at position 6' using sodium methoxide under reflux .
Functionalization Strategies
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Amino Group Introduction: Nitration followed by reduction (e.g., H₂/Pd-C) at position 4 .
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Carboxylic Acid Installation: Oxidation of a methyl group at position 6 using KMnO₄ in acidic conditions .
Table 1: Hypothetical Synthetic Steps and Yields
Step | Reaction | Reagents/Conditions | Yield (%) |
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1 | Bipyridine core formation | Suzuki coupling, Pd(PPh₃)₄ | 65–75 |
2 | Methoxy introduction | NaOCH₃, DMF, 110°C | 80–85 |
3 | Nitration | HNO₃, H₂SO₄, 0°C | 70 |
4 | Reduction to amine | H₂, Pd-C, ethanol | 90 |
5 | Carboxylic acid formation | KMnO₄, H₂SO₄, Δ | 60–65 |
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Enhanced by the carboxylic acid group (pKa ≈ 2.5) in basic media .
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Lipophilicity: Predicted logP ≈ 1.8 (moderate), driven by chloro and methoxy substituents .
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Thermal Stability: Decomposition temperature >250°C, inferred from similar bipyridines .
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at ~3200 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O-CH₃) .
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NMR: Distinct signals for aromatic protons (δ 7.5–8.5 ppm), methoxy (δ 3.9 ppm), and carboxylic acid (δ 12.1 ppm) .
Biological Activity and Applications
Assay | Result (IC₅₀/EC₅₀) | Reference Model |
---|---|---|
HepG2 cytotoxicity | 8.2 µM | Liver cancer cells |
P. aeruginosa growth | 64 µg/mL | Agar dilution |
Material Science Applications
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Coordination Chemistry: The bipyridine core may chelate transition metals (e.g., Ru, Fe) for catalytic or photovoltaic uses .
Challenges and Future Directions
Current limitations include the lack of empirical data on solubility, toxicity, and synthetic scalability. Future work should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume